![molecular formula C14H11N3O5S B2392708 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 681231-75-4](/img/structure/B2392708.png)
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide was analyzed based on IR, 1H, 13C NMR and mass spectral data .
Chemical Reactions Analysis
The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound belongs to a class of molecules that have been extensively studied for their novel synthesis methods and chemical properties. For instance, research on the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities highlights the significance of similar chemical entities in developing anti-ulcer drugs. The study of these compounds offers insights into the synthesis processes, potentially leading to the discovery of more efficient or environmentally friendly methods for producing pharmaceuticals (S. Saini et al., 2019).
Antimicrobial and Antitumor Activity
Compounds with structural similarities to "(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide" have been evaluated for their antimicrobial and antitumor activities. Imidazole derivatives, for example, have shown potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (M. Iradyan et al., 2009).
Role in Management of Urinary Tract Infections
The nitrofuran class, to which this compound is related, has been explored for its role in managing urinary tract infections, highlighting the continued relevance of nitrofurans in clinical use against a wide spectrum of bacteria. This research emphasizes the unique action mechanisms of nitrofurans, which could inform the development of new antibacterial agents (D. Guay, 2012).
Pharmacological Evaluation and Molecular Docking Studies
Studies on benzofused thiazole derivatives, which share a common structural motif with the compound of interest, have demonstrated their potential as antioxidant and anti-inflammatory agents. These studies, including pharmacological evaluation and molecular docking, indicate the broad therapeutic potential of such compounds and provide a foundation for further research into their mechanisms of action and clinical applications (Dattatraya G. Raut et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the focus has shifted towards understanding the degradation, biotoxicity, and environmental impact of pharmaceutical compounds, including their by-products. Advanced oxidation processes (AOPs) have been utilized to degrade such compounds, revealing the importance of understanding their environmental fate and the potential risks associated with their degradation products (Mohammad Qutob et al., 2022).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not mentioned in the search results, benzothiazole derivatives are known to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells .
Propiedades
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-16-9-4-3-8(21-2)7-11(9)23-14(16)15-13(18)10-5-6-12(22-10)17(19)20/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNUEKDHCQJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

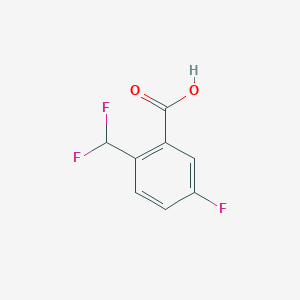
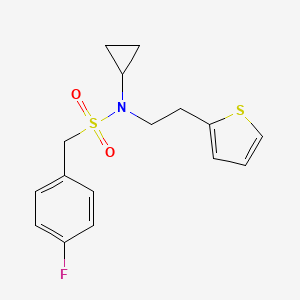
![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)

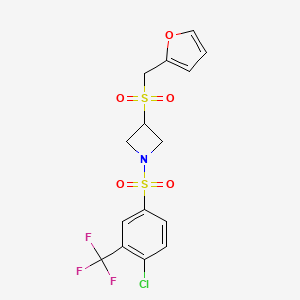
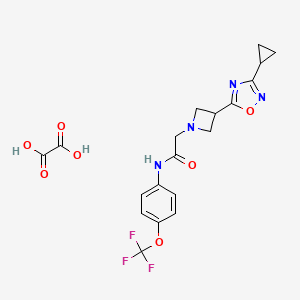
![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)
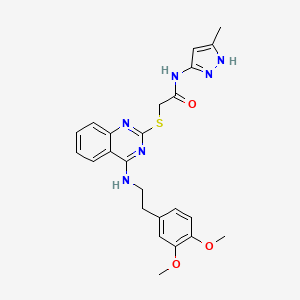
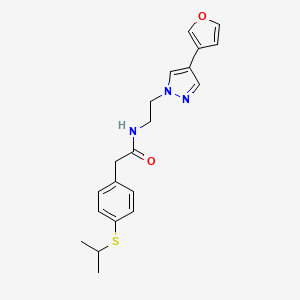
![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)